4-[ビス(2-クロロエチル)アミノ]ベンゾアミド
説明
4-[Bis(2-chloroethyl)amino]benzamide, also known as 4-BEC or 4-BECB, is a synthetic, organochlorine compound that has been used in scientific research for a variety of applications. 4-BEC is a member of the benzamide family, and is a colorless, crystalline solid with a melting point of 197-200°C. 4-BEC is a relatively stable compound, and is soluble in a variety of organic solvents.
科学的研究の応用
癌研究
この化合物は、癌治療における可能性について合成され、評価されています。 酵素選択性、in vitro 癌細胞ベースのスクリーニング、および腫瘍細胞における細胞周期とアポトーシスへの影響について試験されています .
ヒストン脱アセチル化酵素阻害
この化合物は、強力なヒストン脱アセチル化酵素阻害剤として作用し、遺伝子発現の調節における役割のために癌治療の有望な標的となっています .
創薬
この化合物のユニークな特性により、新しい治療薬の作成に使用できる創薬研究に役立ちます.
材料科学
この化合物の汎用性は、材料科学にも及び、さまざまな研究におけるその応用を通じてこの分野における画期的な成果を可能にします.
作用機序
Mode of Action
4-[Bis(2-chloroethyl)amino]benzamide interacts with its targets, the HDACs, by inhibiting their enzymatic activity . This inhibition results in changes to the epigenetic regulation of histone and nonhistone proteins, affecting gene expression and cellular function .
Biochemical Pathways
The inhibition of HDACs by 4-[Bis(2-chloroethyl)amino]benzamide affects the biochemical pathways involved in gene expression and cellular function . The downstream effects of this include changes to cell cycle progression and apoptosis .
Pharmacokinetics
The compound’s molecular weight (26115 Da) and structure suggest it may have suitable properties for bioavailability .
Result of Action
The result of 4-[Bis(2-chloroethyl)amino]benzamide’s action is the induction of changes in cell cycle progression and apoptosis . Specifically, it has been shown to increase the protein expression levels of cleaved caspase-3 and caspase-9, key players in the apoptosis pathway .
生化学分析
Biochemical Properties
4-[Bis(2-chloroethyl)amino]benzamide plays a crucial role in biochemical reactions, particularly as a histone deacetylase (HDAC) inhibitor. It interacts with class I HDACs, including HDAC1, HDAC2, and HDAC3, with IC50 values of 95.2, 260.7, and 255.7 nM, respectively . These interactions inhibit the deacetylation of histone proteins, leading to changes in chromatin structure and gene expression. The compound’s ability to inhibit HDACs makes it a potential therapeutic agent for cancer treatment.
Cellular Effects
4-[Bis(2-chloroethyl)amino]benzamide has significant effects on various types of cells and cellular processes. It has been shown to inhibit the growth of cancer cells, including A2780 and HepG2 cells, with higher potency than suberoylanilide hydroxamic acid (SAHA) . The compound induces G2/M phase cell cycle arrest and promotes apoptosis in cancer cells . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its antitumor effects.
Molecular Mechanism
The molecular mechanism of 4-[Bis(2-chloroethyl)amino]benzamide involves its binding interactions with HDACs, leading to enzyme inhibition. By inhibiting HDACs, the compound prevents the removal of acetyl groups from histone proteins, resulting in an open chromatin structure and increased gene expression . This mechanism is crucial for its antitumor activity, as it promotes the expression of tumor suppressor genes and inhibits the proliferation of cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[Bis(2-chloroethyl)amino]benzamide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (2~8 °C) . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained antitumor effects, with continued inhibition of HDAC activity and promotion of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 4-[Bis(2-chloroethyl)amino]benzamide vary with different dosages in animal models. Higher doses of the compound have been associated with increased apoptosis rates in cancer cells . It is essential to determine the optimal dosage to balance efficacy and toxicity. Studies have shown that the compound exhibits significant antitumor activity at specific concentrations, but higher doses may lead to adverse effects .
Metabolic Pathways
4-[Bis(2-chloroethyl)amino]benzamide is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s metabolism may affect its efficacy and toxicity. Understanding the metabolic pathways of 4-[Bis(2-chloroethyl)amino]benzamide is crucial for optimizing its therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of 4-[Bis(2-chloroethyl)amino]benzamide within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions influence the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 4-[Bis(2-chloroethyl)amino]benzamide affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and optimizing its therapeutic applications.
特性
IUPAC Name |
4-[bis(2-chloroethyl)amino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O/c12-5-7-15(8-6-13)10-3-1-9(2-4-10)11(14)16/h1-4H,5-8H2,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHHOAIGZOAPLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174408 | |
Record name | Benzamide, 4-(bis(2-chloroethyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2045-42-3 | |
Record name | Benzamide, 4-(bis(2-chloroethyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002045423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[Bis(2-chloroethyl)amino]benzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260472 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, 4-(bis(2-chloroethyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[Bis(2-chloroethyl)amino]benzamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJY6Z5WFB7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。